molecular formula C6H3BrN2OS B12360813 7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one

7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12360813
M. Wt: 231.07 g/mol
InChI Key: QOJZOCHDRCZINL-UHFFFAOYSA-N
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Description

7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The thienopyrimidine scaffold is structurally similar to purines, making it an attractive feature in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene, can also yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival, making it effective as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further modified to create a wide range of derivatives with diverse biological activities.

Properties

Molecular Formula

C6H3BrN2OS

Molecular Weight

231.07 g/mol

IUPAC Name

7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2,5H

InChI Key

QOJZOCHDRCZINL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NC(=O)C2S1)Br

Origin of Product

United States

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